5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Catalog No.
S11729886
CAS No.
M.F
C16H12N4O2S2
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-py...

Product Name

5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

IUPAC Name

5-thiophen-2-yl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide

Molecular Formula

C16H12N4O2S2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C16H12N4O2S2/c21-16(12-9-13(22-19-12)14-4-2-8-24-14)18-15-5-6-17-20(15)10-11-3-1-7-23-11/h1-9H,10H2,(H,18,21)

InChI Key

MPUSFPBZFICSGI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4

5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a complex structure incorporating thiophene, pyrazole, and oxazole moieties. This compound is characterized by its unique arrangement of sulfur and nitrogen atoms within its molecular framework, which contributes to its potential biological activities and applications in medicinal chemistry. The presence of multiple heteroatoms enhances its reactivity and interaction with various biological targets.

The chemical behavior of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide can be understood through its functional groups. The oxazole ring can participate in nucleophilic substitution reactions due to the electrophilic nature of the carbon adjacent to the nitrogen. The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, the thiophene rings can engage in electrophilic aromatic substitution reactions, providing pathways for further functionalization.

Compounds containing pyrazole and oxazole frameworks have been extensively studied for their biological activities. This specific compound has shown promise in various pharmacological activities such as:

  • Antimicrobial: Exhibiting activity against various bacterial strains.
  • Anti-inflammatory: Potentially reducing inflammation through modulation of inflammatory pathways.
  • Anticancer: Preliminary studies suggest efficacy in inhibiting cancer cell proliferation.

The synthesis of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multi-step synthetic routes:

  • Formation of Thiophene Derivatives: Starting materials like thiophene derivatives can be synthesized through reactions such as Friedel-Crafts acylation.
  • Synthesis of Pyrazole Moiety: Pyrazole can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Construction of Oxazole Ring: The oxazole ring can be formed by cyclizing an appropriate precursor containing both nitrogen and oxygen functionalities.
  • Final Coupling Reaction: The final step involves coupling the thiophene and pyrazole components to form the complete structure.

These methods may require optimization to improve yield and purity.

The unique structure of 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide positions it well for various applications:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting microbial infections or cancer therapies.
  • Agricultural Chemicals: Its antimicrobial properties may allow for use in crop protection formulations.

Interaction studies are crucial for understanding how 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to target proteins can provide insights into its mechanism of action.
  • In vitro Assays: Conducting assays on cell lines to evaluate cytotoxicity and therapeutic efficacy.
  • Molecular Docking Studies: Computational models can predict how this compound fits into active sites of enzymes or receptors.

Several compounds share structural similarities with 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-(thiazol-2-yl)-N-[1-(thiazol-2-methyl)-1H-pyrazol]Thiazole instead of thiopheneAntimicrobial
4-(furan-2-yloxy)-N-[1-(furan-2-methyl)-1H-pyrazol]Furan ring substitutionAnti-inflammatory
6-(pyridin-3-yloxy)-N-[1-(pyridin-methyl)-1H-pyrazol]Pyridine instead of thiopheneAnticancer

Uniqueness

The uniqueness of 5-(thiophen-2-yloxy)-N-[1-(thiophen-methyl)-1H-pyrazol] lies in its specific combination of thiophene and pyrazole structures, which enhances its electronic properties and biological interactions compared to similar compounds. This distinct structural arrangement may lead to improved potency or selectivity in therapeutic applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

356.04016799 g/mol

Monoisotopic Mass

356.04016799 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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